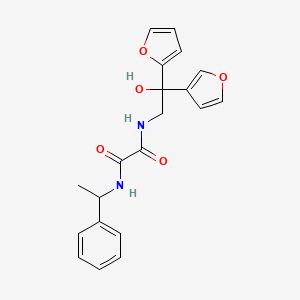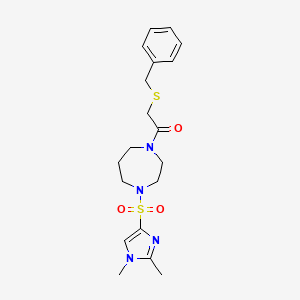
2-(benzylthio)-1-(4-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(benzylthio)-1-(4-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)ethanone is a complex organic compound with a multifaceted structure. This compound exhibits unique chemical properties that make it a subject of interest in various fields of scientific research, including chemistry, biology, medicine, and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(benzylthio)-1-(4-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)ethanone involves several steps:
Formation of the Diazepane Ring: The initial step often involves synthesizing the 1,4-diazepane core. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the Imidazole Ring: Subsequent steps include attaching the 1,2-dimethyl-1H-imidazole moiety to the diazepane ring via nucleophilic substitution or other suitable reactions.
Sulfonylation: The sulfonyl group can be introduced using sulfonyl chloride derivatives under controlled conditions to avoid unwanted side reactions.
Thioether Formation:
Industrial Production Methods
On an industrial scale, the synthesis might be optimized for cost and yield. Common industrial methods may include the use of continuous flow reactors, automated synthesis platforms, and the employment of greener solvents and reagents to minimize environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, typically resulting in the formation of sulfoxides or sulfones.
Reduction: Reduction of the sulfonyl group can yield thiols or thiolates under specific conditions.
Substitution: Nucleophilic substitution reactions are possible at the benzylthio moiety and the diazepane ring.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Alkyl halides, amines, thiolates.
Major Products
The major products formed from these reactions depend on the specific conditions employed. For example, oxidation can yield sulfoxides, while nucleophilic substitution can produce various substituted derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound is used as a precursor for synthesizing other complex molecules and as a ligand in catalysis.
Biology
In biological research, it serves as a probe for studying enzyme interactions and protein-ligand binding due to its unique structure.
Medicine
Medicinally, it is explored for potential therapeutic applications, including its role as a pharmacophore in drug discovery.
Industry
In industry, it finds use in materials science for the development of novel polymers and as an additive in specialty chemicals.
Mecanismo De Acción
The mechanism of action of 2-(benzylthio)-1-(4-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)ethanone largely depends on its interactions with molecular targets:
Molecular Targets: Enzymes, receptors, proteins.
Pathways: Binding to active sites, modulation of enzyme activity, inhibition or activation of receptor functions.
Comparación Con Compuestos Similares
Comparing this compound with similar ones, such as 2-(benzylthio)-1-(4-(imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)ethanone, highlights its unique structural features and functional groups that confer specific chemical and biological properties. These unique features make it stand out for its versatility in applications across different fields.
List of Similar Compounds
2-(benzylthio)-1-(4-(imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)ethanone
2-(benzylthio)-1-(4-(dimethyl-1H-imidazol-5-yl)sulfonyl)-1,4-diazepan-1-yl)ethanone
2-(benzylthio)-1-(4-(methylsulfonyl)-1,4-diazepan-1-yl)ethanone
Does this hit the mark? How about a deeper dive into one of these sections?
Propiedades
IUPAC Name |
2-benzylsulfanyl-1-[4-(1,2-dimethylimidazol-4-yl)sulfonyl-1,4-diazepan-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N4O3S2/c1-16-20-18(13-21(16)2)28(25,26)23-10-6-9-22(11-12-23)19(24)15-27-14-17-7-4-3-5-8-17/h3-5,7-8,13H,6,9-12,14-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCVJUPMXIANMNS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CN1C)S(=O)(=O)N2CCCN(CC2)C(=O)CSCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N4O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-benzyl-N-(2,4-difluorophenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2461052.png)
![4-amino-N-[(2,4-difluorophenyl)methyl]-3-(pyrrolidine-1-carbonyl)-1,2-thiazole-5-carboxamide](/img/structure/B2461053.png)
![Methyl 4-[(4-chloro-1,3-benzothiazol-2-yl)carbamoyl]benzoate](/img/structure/B2461054.png)
![4-bromo-N-{7-oxaspiro[3.5]nonan-1-yl}thiophene-2-carboxamide](/img/structure/B2461056.png)
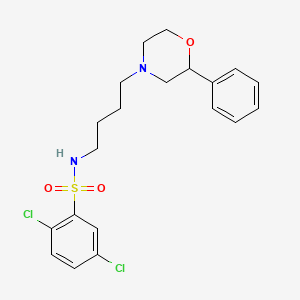
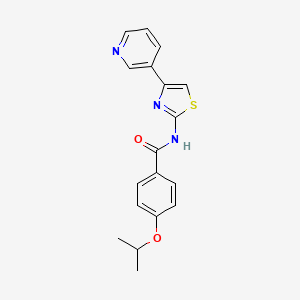
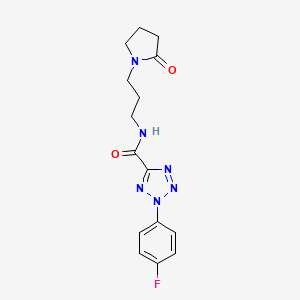
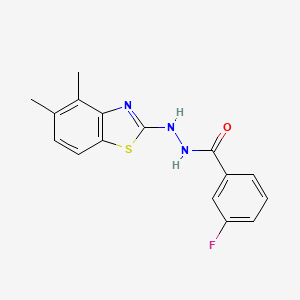
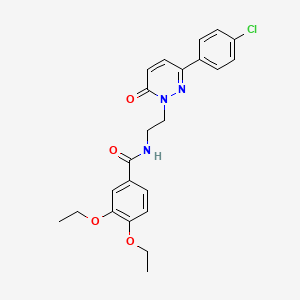
![3-Fluorobicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2461069.png)
![[2-(4-Chloro-2-fluoroanilino)-2-oxoethyl] 2-(3-fluorophenyl)acetate](/img/structure/B2461071.png)
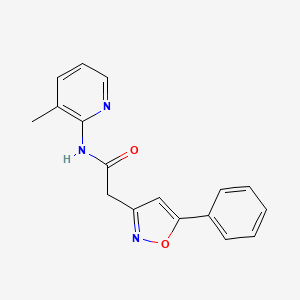
![5-chloro-N-[(2,6-difluorophenyl)methyl]-6-(oxolan-3-yloxy)pyridine-3-carboxamide](/img/structure/B2461074.png)
